Incednine

Descripción

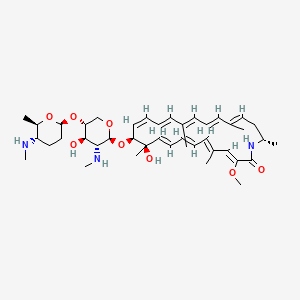

Structure

2D Structure

Propiedades

Fórmula molecular |

C42H63N3O8 |

|---|---|

Peso molecular |

738 g/mol |

Nombre IUPAC |

(3Z,5E,7E,9E,11R,12S,13Z,15E,17E,19E,21E,24S)-11-hydroxy-12-[(2S,3R,4R,5R)-4-hydroxy-3-(methylamino)-5-[(2S,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxyoxan-2-yl]oxy-3-methoxy-5,11,17,21,24-pentamethyl-1-azacyclotetracosa-3,5,7,9,13,15,17,19,21-nonaen-2-one |

InChI |

InChI=1S/C42H63N3O8/c1-28-16-12-13-20-36(53-41-38(44-8)39(46)35(27-50-41)52-37-24-23-33(43-7)32(5)51-37)42(6,48)25-14-10-11-17-30(3)26-34(49-9)40(47)45-31(4)22-21-29(2)19-15-18-28/h10-21,25-26,31-33,35-39,41,43-44,46,48H,22-24,27H2,1-9H3,(H,45,47)/b11-10+,16-12+,19-15+,20-13-,25-14+,28-18+,29-21+,30-17+,34-26-/t31-,32+,33-,35+,36-,37-,38+,39-,41-,42+/m0/s1 |

Clave InChI |

VTEKRFJHUHAGJO-WNETYGQVSA-N |

SMILES isomérico |

C[C@H]1C/C=C(/C=C/C=C(/C=C/C=C\[C@@H]([C@](/C=C/C=C/C=C(/C=C(/C(=O)N1)\OC)\C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O[C@H]3CC[C@@H]([C@H](O3)C)NC)O)NC)\C)\C |

SMILES canónico |

CC1CC=C(C=CC=C(C=CC=CC(C(C=CC=CC=C(C=C(C(=O)N1)OC)C)(C)O)OC2C(C(C(CO2)OC3CCC(C(O3)C)NC)O)NC)C)C |

Sinónimos |

incednine |

Origen del producto |

United States |

Discovery, Isolation, and Initial Research Characterization of Incednine

Methodologies for Incednine Isolation from Microbial Sources

The isolation of this compound is a multi-step process that begins with the cultivation of the producing microorganism, Streptomyces sp. ML694-90F3, in a suitable fermentation medium. niph.go.jp Following fermentation, the compound is extracted from the culture broth. frontiersin.orgfrontiersin.orgniph.go.jp

The purification of this compound from the crude extract involves advanced chromatographic techniques. While specific details for this compound's purification are part of proprietary discovery, the general methodology for related macrolactams from similar microbial sources has been described. This typically involves solvent extraction and partitioning, followed by high-performance liquid chromatography (HPLC). frontiersin.orgfrontiersin.orgniph.go.jp For instance, a common procedure for purifying related compounds involves drying the fractions, resuspending the residue in a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH), and then processing it on a preparative HPLC system equipped with a C18 column. frontiersin.orgfrontiersin.org The final step often includes lyophilization to obtain the pure compound. frontiersin.orgfrontiersin.org

| Step | Description | Purpose | Reference |

|---|---|---|---|

| Fermentation | Cultivation of Streptomyces sp. in a liquid culture broth. | To produce the target compound, this compound. | niph.go.jp |

| Extraction | The culture broth is treated with organic solvents (e.g., a chloroform:methanol mixture) to separate the compound from the aqueous medium and cell mass. | To create a crude extract containing this compound. | niph.go.jp |

| Chromatography | The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column. | To separate this compound from other metabolites in the extract based on its physicochemical properties. | frontiersin.orgfrontiersin.org |

| Lyophilization | The purified fractions are freeze-dried. | To obtain the final, pure this compound compound in a stable, solid form. | frontiersin.orgfrontiersin.org |

Early Research on this compound's Biological Activities and Functional Characterization

Initial research into this compound revealed its significant biological activity as a potent modulator of the anti-apoptotic protein Bcl-xL. naturalproducts.netmdpi.combikaken.or.jp This activity is particularly noteworthy because this compound was found to suppress the protective function of Bcl-xL and the related protein Bcl-2, thereby overcoming the resistance of certain cancer cells to various anti-tumor drugs. tandfonline.com

A key finding from early studies is this compound's unique mode of action. Unlike many other inhibitors, it does not disrupt the direct binding of Bcl-xL to pro-apoptotic proteins such as Bax. acs.orgtandfonline.com This suggests that this compound targets a different mechanism associated with the Bcl-2/Bcl-xL-regulated apoptotic pathway. niph.go.jp Initial attempts to identify its direct molecular target by using affinity-tagged this compound led to the identification of 53 binding proteins, though none were confirmed as the primary target for its anti-apoptotic modulating effect. tandfonline.comniph.go.jp Subsequent research combining computational screening with experimental validation successfully identified acetyl-CoA carboxylase-α (ACACA) as a binding protein and a potential molecular target. tandfonline.com

Functional characterization has also extended to this compound's biosynthesis. Studies have revealed a unique pathway for the formation of its (S)-3-aminobutyric acid starter unit, which is derived from L-glutamate via a β-glutamate intermediate. nih.govresearchgate.net The biosynthesis involves several key enzymes, including an adenylation enzyme, IdnL7, which is responsible for selecting and activating small amino acid building blocks for incorporation into the macrolactam structure. iucr.orggrafiati.comresearchgate.net Structural and biochemical analyses of IdnL7 have provided insights into its broad substrate specificity. iucr.orgproteopedia.org

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Primary Biological Activity | Potent modulator of the anti-apoptotic function of Bcl-xL. | Demonstrates potential for overcoming drug resistance in cancer cells overexpressing Bcl-xL. | naturalproducts.netmdpi.comtandfonline.com |

| Mode of Action | Inhibits Bcl-xL function without preventing its binding to pro-apoptotic proteins like Bax. | Suggests a novel mechanism distinct from other known Bcl-xL inhibitors. | acs.orgtandfonline.com |

| Target Identification | Initial studies identified 53 binding proteins. Later work implicated Acetyl-CoA carboxylase-α (ACACA) as a potential target. | Provides a direction for elucidating the precise molecular mechanism of this compound's activity. | tandfonline.comniph.go.jp |

| Biosynthesis | The starter unit, (S)-3-aminobutyric acid, is formed from L-glutamate. | Revealed a novel biosynthetic pathway for a β-amino acid starter unit. | nih.gov |

Biosynthetic Pathway Elucidation and Engineered Production of Incednine

Identification and Genetic Analysis of the Incednine Biosynthetic Gene Cluster

This compound is a 24-membered macrolactam antibiotic produced by the bacterium Streptomyces sp. ML694-90F3. nih.gov The elucidation of its complex structure spurred investigations into its biosynthetic origins, leading to the identification of the corresponding biosynthetic gene cluster (BGC), designated BGC0000078. acs.orgnih.govsecondarymetabolites.org Analysis of this gene cluster revealed a set of genes encoding the enzymatic machinery required for the assembly of the this compound molecule, including polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. secondarymetabolites.org

Genetic analysis identified several key open reading frames (ORFs) within the cluster, including those for the PKS/NRPS enzymes, as well as genes for the biosynthesis of its unique starter unit and tailoring enzymes. Notably, the this compound BGC contains homologous genes to those found in the biosynthetic pathways of other β-amino acid-containing macrolactam polyketides, such as vicenistatin (B134152), hitachimycin, and cremimycin (B1232694), suggesting a conserved mechanism for incorporating the β-amino acid starter unit onto the modular PKS. tandfonline.com Key genes identified in the cluster include idnL1, idnL3, and idnL4, which are central to the formation and incorporation of the starter unit. acs.orgsecondarymetabolites.orgnih.gov The identification and annotation of the this compound BGC provide a genetic blueprint for understanding its formation and a foundation for engineered biosynthesis. amanote.comjmicrobiol.or.kr

| Gene | Predicted Function | Role in this compound Biosynthesis |

| idnL1 | Adenylation enzyme | Selects and activates the (S)-3-aminobutyrate starter unit. nih.govnih.gov |

| idnL3 | PLP-dependent β-glutamate-β-decarboxylase | Catalyzes the decarboxylation of β-glutamate to form (S)-3-aminobutyrate. acs.orgnih.govrsc.org |

| idnL4 | Glutamate (B1630785) 2,3-aminomutase | Isomerizes L-glutamate to β-glutamate. acs.orgnih.govnih.gov |

| PKS/NRPS | Polyketide Synthase/Nonribosomal Peptide Synthetase | Assembles the polyketide backbone of the macrolactam ring. nih.govnih.gov |

Enzymatic Mechanisms within the this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated with a unique nitrogen-containing starter unit, (S)-3-aminobutyrate (also known as 3-aminobutanoic acid or 3-ABA). nih.govnih.gov Initial feeding experiments demonstrated that this starter unit is derived from the primary metabolite L-glutamic acid. nih.govresearchgate.net To uncover the intermediate steps, further isotopic labeling studies were conducted. These experiments revealed that β-glutamate is a key intermediate in the pathway. nih.gov Specifically, feeding the Streptomyces producing strain with deuterium-labeled β-[2,2,4,4-²H₄]glutamate and 3-[3-²H]aminobutyrate resulted in the incorporation of the labels into the this compound structure. nih.gov

This evidence established a novel biosynthetic route for (S)-3-aminobutyrate, proceeding from L-glutamate via a β-glutamate intermediate. nih.govnih.govscilit.com The pathway begins with the rearrangement of L-glutamate to β-glutamate, a reaction catalyzed by the radical S-adenosyl-L-methionine (SAM)-dependent enzyme IdnL4, which functions as a glutamate 2,3-aminomutase. acs.orgnih.gov The resulting β-glutamate then undergoes a decarboxylation step to yield the final (S)-3-aminobutyrate starter unit. nih.govrsc.org This pathway is distinct from other β-amino acid formation mechanisms and appears to be a conserved strategy in the biosynthesis of several related macrolactams. rsc.orgrsc.org

The pivotal decarboxylation step that converts β-glutamate to (S)-3-aminobutyrate is catalyzed by the enzyme IdnL3. nih.govnih.gov IdnL3 is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent β-decarboxylase. acs.orgnih.govrsc.org This enzyme is a key component of the this compound biosynthetic machinery, as it provides the starter unit for the entire polyketide assembly line. acs.orgnih.gov

Enzymatic assays have demonstrated that IdnL3 exhibits high specificity for its substrate, β-glutamate. rsc.orgrsc.org It does not show activity towards α-L-glutamate or other standard proteinogenic α-L-amino acids, ensuring that only the correct precursor is channeled into the pathway. rsc.orgrsc.org The reaction catalyzed by IdnL3 is stereospecific, producing only the (S)-enantiomer of 3-aminobutyrate (B1260719) by recognizing the prochirality of the β-glutamate substrate. rsc.orgrsc.org The discovery of IdnL3's function represented a novel example of β-decarboxylation in natural product biosynthesis. acs.orgnih.gov Homologues of the IdnL3 and IdnL4 enzymes are found in other macrolactam BGCs, including those for sipanmycin and salinilactam, indicating this is a recurring enzymatic strategy for generating the 3-aminobutyrate starter unit. acs.orgrsc.org

Once the (S)-3-aminobutyrate starter unit is synthesized, it is selected and activated by a dedicated stand-alone adenylation (A) enzyme, IdnL1. nih.govnih.gov Adenylation enzymes act as crucial gatekeepers in PKS and NRPS pathways, ensuring the incorporation of the correct building blocks. researchgate.net Functional and structural analyses of IdnL1 have revealed a strict substrate specificity. nih.govnih.gov

In vitro studies showed that IdnL1 has a strong preference for short-chain aliphatic β-amino acids, particularly its native substrate, 3-aminobutanoic acid. nih.govasm.org It also shows some activity towards 3-aminopentanoic acid (3-APA) but is significantly less active with other substrates like β-alanine, medium-chain fatty acids, or the aromatic β-amino acid β-phenylalanine. nih.govasm.org This strict specificity explains why feeding experiments with many alternative precursors fail to produce new this compound analogs. asm.org

The structural basis for this selectivity has been elucidated through X-ray crystallography. tandfonline.comnih.gov The substrate-binding pocket of IdnL1 is relatively shallow due to the presence of a bulky leucine (B10760876) residue (Leu220) near the end of the binding site. tandfonline.comnih.govresearchgate.net This residue sterically hinders the binding of β-amino acids with longer side chains. nih.gov In contrast, the homologous enzyme CmiS6 from the cremimycin pathway has a smaller glycine (B1666218) residue at the corresponding position, creating a deeper pocket that can accommodate its longer native substrate, 3-aminononanoic acid. tandfonline.comnih.gov This highlights how a single amino acid residue can be a critical determinant of substrate selection in these enzymes. nih.gov

| Substrate | Relative Activity of IdnL1 (%) | Notes |

| 3-Aminobutanoic acid (3-ABA) | High (Native Substrate) | Preferred short-chain β-amino acid. nih.govasm.org |

| 3-Aminopentanoic acid (3-APA) | Moderate | Can be incorporated to produce 28-methylthis compound. nih.gov |

| β-Alanine (β-Ala) | Weak | Poorly recognized by the enzyme. asm.org |

| β-Phenylalanine (β-Phe) | Weak | Aromatic β-amino acid is not a preferred substrate. asm.org |

| Medium-chain fatty acids | Weak | The binding pocket is too shallow to accommodate longer chains. nih.govasm.org |

The core scaffold of this compound is assembled by a type I modular polyketide synthase (PKS) system, which functions in concert with nonribosomal peptide synthetase (NRPS) machinery. nih.govscienceopen.com This hybrid PKS/NRPS assembly line is responsible for the iterative condensation of simple building blocks to form the complex macrolactam structure. scienceopen.com

The biosynthesis begins when the starter unit, (S)-3-aminobutyrate, is loaded onto the PKS machinery after its activation by IdnL1. tandfonline.comnih.gov The PKS modules then catalyze a series of extension cycles, adding acyl-CoA derived extender units (typically malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. nih.gov Each module contains a specific set of catalytic domains (e.g., ketosynthase, acyltransferase, ketoreductase) that dictate the structure of each extension unit. scienceopen.com NRPS modules are responsible for incorporating amino acid building blocks. nih.gov The completed polyketide-peptide chain is ultimately released from the enzymatic assembly line, often accompanied by a cyclization event that, in this case, forms the characteristic 24-membered macrolactam ring of this compound. nih.gov

Strategies for Biosynthetic Diversification and Analog Generation of this compound

The detailed understanding of the this compound biosynthetic pathway opens avenues for generating novel analogs through metabolic engineering and combinatorial biosynthesis. asm.orgnih.gov One primary strategy involves exploiting or engineering the substrate flexibility of the biosynthetic enzymes. asm.org

A key target for this approach is the adenylation enzyme IdnL1. While IdnL1 is highly specific, it does accept some alternative substrates. For instance, feeding the producing strain with 3-aminopentanoic acid (3-APA) led to the successful production of 28-methylthis compound, demonstrating that the downstream PKS machinery can process a slightly modified starter unit. nih.gov However, the enzyme's narrow specificity largely prevents the incorporation of more diverse β-amino acids. nih.govasm.org

Structure-guided protein engineering offers a promising route to overcome this limitation. The identification of Leu220 as a key residue controlling substrate size in IdnL1 suggests that mutating this amino acid could alter its specificity. tandfonline.comnih.gov By replacing this bulky residue with a smaller one, such as glycine, it may be possible to engineer the enzyme to accept longer-chain β-amino acids, thereby generating a wider range of this compound analogs. tandfonline.com Further diversification could be achieved by targeting other enzymes in the pathway, such as the glycosyltransferases responsible for attaching sugar moieties, which have been shown to be flexible in related systems. asm.orgnih.gov These glycodiversification strategies could significantly impact the biological activity of the resulting compounds. nih.gov

Mutasynthesis and Combinatorial Biosynthesis Approaches for this compound Derivatives

The modular nature of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems that assemble macrolactams like this compound provides a powerful platform for generating novel derivatives through genetic engineering. Combinatorial biosynthesis, which involves the targeted modification of biosynthetic genes, and mutasynthesis, a technique that combines genetic knockout with precursor-directed biosynthesis, have been effectively applied to the this compound pathway.

A key target for these approaches is the biosynthesis of the (S)-3-aminobutyric acid (3ABA) starter unit, which is derived from L-glutamate. nih.govacs.org The enzyme glutamate 2,3-aminomutase, encoded by the gene idnL4, is responsible for supplying this crucial precursor. nih.govnih.gov Researchers have successfully created this compound derivatives by disrupting this gene and providing alternative starter units to the culture medium. nih.gov

In one study, the idnL4 gene in the producing organism, Streptomyces sp. ML694-90F3, was disrupted, creating a mutant strain (ΔidnL4) incapable of producing the natural 3ABA starter unit. nih.govnih.gov When this mutant was cultured, this compound production ceased. However, by feeding the culture with an unnatural precursor, 3-aminopentanoic acid (3APA), the biosynthetic machinery incorporated it as a starter unit, leading to the production of a new derivative. nih.govnih.gov This successful experiment highlights the utility of mutasynthesis for creating structural diversity in the this compound scaffold. The enzyme IdnL1, which activates the β-amino acid starter unit, exhibits strict substrate specificity, limiting the range of precursors that can be incorporated. nih.gov To date, only the natural starter unit (3ABA) and 3APA have been successfully incorporated to produce this compound and its 28-methyl derivative, respectively. nih.gov

This approach underscores the potential of combinatorial biosynthesis to generate novel macrolactam compounds by altering the β-amino acid starter units. nih.gov The success of such strategies relies on the substrate tolerance of key enzymes in the pathway, like the adenylation enzymes that select and activate the starter units. nih.gov

| Strain | Precursor Fed | Resulting Compound | Modification |

|---|---|---|---|

| Streptomyces sp. ML694-90F3 (Wild-Type) | (S)-3-aminobutyric acid (3ABA) (Endogenous) | This compound | Natural Product |

| ΔidnL4 Mutant | 3-aminopentanoic acid (3APA) | 28-methylthis compound | Starter unit substitution |

Glycosylation Engineering and its Influence on this compound Biosynthesis

Glycosylation is a critical post-PKS modification in the biosynthesis of many natural products, often essential for their biological activity. nih.govfrontiersin.org this compound possesses a distinctive disaccharide moiety composed of two unique sugars, N-methylxylosamine and N-demethylforosamine, attached to its 24-membered macrolactam core, known as incednam. nih.govacs.org This glycosylation pattern is a key structural feature that distinguishes it from other related macrolactams like auroramycin and silvalactam. nih.govbiorxiv.org

The biosynthesis of these sugar units and their attachment to the aglycone are controlled by a suite of enzymes encoded within the this compound biosynthetic gene cluster. nih.gov The pathway is presumed to involve the glycosyltransferases IdnS4 and IdnS14. nih.gov Additionally, an auxiliary cytochrome P450-type protein, IdnO2, may assist in these glycosylation events. nih.gov The unique disaccharide motif is considered crucial for this compound's bioactivity. nih.gov

While specific examples of engineered this compound glycosylation are not extensively documented, the influence of this process on biosynthesis and the potential for glycodiversification are well-recognized. nih.gov Engineering the glycosylation machinery is an attractive strategy for several reasons:

Generating Novel Analogs : Altering the sugar moieties can produce new compounds with potentially modified or improved pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies : Creating a library of glyco-variants allows for detailed investigation into how the sugar units contribute to the molecule's function. biorxiv.org

Improving Bioavailability : Modification of sugar residues can impact the solubility and pharmacokinetic properties of the parent compound.

Strategies for glycosylation engineering could involve inactivating native glycosyltransferases to produce aglycones or partially glycosylated intermediates, or introducing heterologous glycosyltransferases to attach different sugar moieties. The unique nature of this compound's sugars, particularly the N-demethylforosamine, suggests a specialized biosynthetic route that could also be a target for modification. frontiersin.org The success of these engineering efforts would depend on the substrate flexibility of the glycosyltransferases and the availability of the required sugar nucleotide precursors.

| Enzyme/Protein | Putative Function in this compound Biosynthesis |

|---|---|

| IdnS4 | Glycosyltransferase |

| IdnS14 | Glycosyltransferase |

| IdnO2 | Auxiliary Cytochrome P450-type Protein |

Synthetic Chemistry Approaches Towards Incednine and Its Analogues

Total Synthesis of Incednam, the Aglycone of Incednine

Incednam is the aglycone of the antibiotic this compound, which has shown significant inhibitory activity against antiapoptotic oncoproteins like Bcl-2 and Bcl-xL. acs.orgnih.govelsevierpure.com The first total synthesis of Incednam was a landmark achievement that not only demonstrated the feasibility of constructing its complex 24-membered ring but also unambiguously confirmed its stereochemistry. acs.orgacs.org

The inaugural total synthesis of Incednam employed a convergent, fragment-based approach, a strategy that enhances efficiency by allowing for the parallel synthesis of complex molecular segments before their eventual union. acs.orgnih.govelsevierpure.com This methodology involved the meticulous preparation of two primary subunits: a C1–C13 fragment and a C14–C23 fragment. acs.orgelsevierpure.com

The key coupling of these two advanced intermediates was achieved through a Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. acs.orgelsevierpure.com This strategic disconnection into two similarly complex fragments is a hallmark of convergent synthesis, streamlining the assembly of the final carbon skeleton. acs.org

| Synthetic Strategy for Incednam | Description |

| Approach | Convergent, Fragment-Based |

| Key Fragments | C1–C13 Subunit |

| C14–C23 Subunit | |

| Key Coupling Reaction | Stille Cross-Coupling |

The formation of the large, 24-membered macrocycle is a critical and often challenging step in the synthesis of Incednam. Two distinct and effective methodologies have been successfully applied.

In the first total synthesis, following the Stille coupling of the two major fragments, the final ring closure was accomplished via macrolactamization. acs.orgnih.govelsevierpure.com This intramolecular amide bond formation successfully yielded the desired 24-membered macrolactam core of Incednam. acs.org

An alternative and improved total synthesis of Incednam was later developed, which utilized a different macrocyclization tactic. nih.gov In this approach, the key step for constructing the macrocycle was an intramolecular ring-closing olefin metathesis (RCM). nih.gov This powerful reaction, catalyzed by a ruthenium complex, has become a prominent tool for the formation of large rings in modern organic synthesis. cam.ac.ukcore.ac.uk

| Macrocyclization Method | Key Reaction | Description |

| Method 1 | Macrolactamization | Intramolecular amide bond formation to close the 24-membered ring after fragment coupling. acs.orgnih.govelsevierpure.com |

| Method 2 | Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to construct the macrocyclic framework. nih.gov |

The total synthesis of Incednam was not without its difficulties, which spurred innovative solutions. A primary challenge was the inherent instability of the molecule, attributed to the two independent conjugated polyene systems within the macrolactam ring, which make it sensitive to light and acid. acs.org

A significant achievement of the first total synthesis was the definitive establishment of the stereochemical configuration at the C23 position. acs.org This stereocenter, previously only postulated based on molecular modeling, was conclusively confirmed to have the S configuration through the successful synthesis. acs.org The innovative application of the Stille coupling followed by macrolactamization provided a robust pathway to the complex macrocyclic structure. acs.orgnih.gov The subsequent development of an RCM-based approach offered an alternative and improved route, showcasing the versatility of modern synthetic methods in overcoming the challenges posed by complex natural products. nih.gov

Stereoselective Synthesis of this compound's Disaccharide Unit

The carbohydrate portion of this compound is a unique disaccharide that is crucial for its biological activity. The stereoselective synthesis of this unit is a complex undertaking that has been addressed as a separate synthetic goal. nih.govacs.org Researchers have reported a successful stereoselective synthesis of a fully protected version of the disaccharide unit. nih.govacs.orgnih.gov

| Parameter | Details |

| Target | Fully protected disaccharide unit of this compound nih.govacs.org |

| Starting Material | Allyl α-D-galactopyranoside nih.govacs.org |

| Longest Linear Sequence | 18 steps nih.gov |

| Overall Yield | 4.7% nih.govacs.org |

| Key Transformations | Tandem azide (B81097) reduction and alcohol deoxygenation nih.gov |

Unified Total Synthesis Strategies for Glycosylated Polyenic Macrolactam Antibiotics Including this compound

The structural similarities among several glycosylated polyenic macrolactam antibiotics, including this compound, have inspired efforts to develop a unified total synthesis strategy. anr.fr Such a strategy would provide a versatile and efficient platform for the synthesis of multiple natural products from a common set of intermediates or reactions. nih.govias.ac.in

A proposed innovative approach aims to design the first total syntheses of several related antibiotics, including this compound, silvalactam, and sipanmycins A and B. anr.fr This strategy is rooted in sustainable chemistry, prioritizing catalysis, stereoselective reactions, and high atom-, step-, and redox-economy, while avoiding toxic reagents. anr.fr

The core of this unified strategy involves several cutting-edge synthetic methods:

Allene / alkyne couplings driven by dual catalysis. anr.fr

Beta-selective glycosylations for the crucial attachment of the sugar units. anr.fr

Three-component couplings to rapidly build molecular complexity. anr.fr

A robust approach to macrolactam closure to efficiently form the large ring structure. anr.fr

This forward-looking, DFT-guided strategy represents the next frontier in the synthesis of this class of antibiotics, promising not only to make these complex molecules more accessible but also to advance the field of organic synthesis. anr.fr

Mechanistic Investigations of Incednine S Biological Actions

Elucidation of Incednine's Modulatory Effects on Apoptotic Pathways

This compound, a natural product isolated from Streptomyces sp. ML694-90F3, has been identified as a potent modulator of apoptosis. nih.govtandfonline.comkeio.ac.jp It demonstrates the ability to induce apoptosis in specific cancer cell lines, particularly when used in combination with other anti-tumor agents. nih.govniph.go.jp This has prompted significant research into the underlying mechanisms governing its pro-apoptotic effects.

The anti-apoptotic proteins Bcl-2 and Bcl-xL are central to cancer cell survival and resistance to chemotherapy. keio.ac.jp Research shows that this compound possesses a suppressive activity against the anti-apoptotic function of these proteins. tandfonline.comtandfonline.com In human small cell lung carcinoma Ms-1 cells that overexpress Bcl-xL or Bcl-2, which normally display resistance to various anti-tumor drugs like adriamycin, the sequential application of an anti-tumor agent followed by this compound successfully overcomes this resistance. tandfonline.comtandfonline.com This indicates that this compound effectively neutralizes the protective shield that Bcl-2/Bcl-xL proteins provide to cancer cells. tandfonline.com

The mechanism of this compound is notably distinct from that of typical Bcl-xL inhibitors. keio.ac.jp The anti-apoptotic effect of Bcl-2 and Bcl-xL is largely attributed to their ability to form heterodimers with pro-apoptotic members of the same family, such as Bax and Bak, thereby sequestering them and preventing the initiation of apoptosis. tandfonline.comtandfonline.com However, studies have demonstrated that this compound does not inhibit the binding capacity of Bcl-xL to Bax. tandfonline.comkeio.ac.jptandfonline.com This crucial finding suggests that this compound does not directly compete for the same binding site as pro-apoptotic proteins. Instead, it inhibits the anti-apoptotic function of Bcl-2/Bcl-xL through an alternative, less direct mechanism, potentially by targeting other proteins or pathways that are associated with the Bcl-2/Bcl-xL-regulated apoptotic process. nih.govniph.go.jptandfonline.com This unique mode of action positions this compound as a valuable chemical probe for exploring novel aspects of apoptosis regulation. keio.ac.jp

Advanced Methodologies for this compound Target Identification

Given that this compound does not function as a canonical Bcl-xL inhibitor, identifying its direct molecular targets became a critical research objective to understand its mode of action. nih.govniph.go.jp Traditional methods involving affinity chromatography proved to have low sensitivity for this purpose. nih.govniph.go.jp Consequently, a novel protocol combining computational prediction with experimental validation was developed. tandfonline.comresearchgate.net

To overcome the limitations of purely experimental screening, researchers employed an in silico approach. tandfonline.comresearchgate.net A statistical prediction method for protein-chemical interactions, using a Support Vector Machine (SVM)-based statistical learning model, was utilized. tandfonline.comniph.go.jp The training dataset for this model was constructed from known protein-chemical interactions in the DrugBank database, supplemented with 53 previously identified this compound-interacting proteins. nih.govtandfonline.comniph.go.jp By applying this model to the vast library of 24,245 human proteins in the KEGG repository, the system computationally predicted 182 proteins as potential binding partners for this compound. tandfonline.comniph.go.jp

The predictions from the computational model required experimental confirmation. nih.govresearchgate.net The primary method used for this validation was the affinity pull-down assay. nih.govnih.gov This technique involves using a "bait" protein to capture its binding partners, or "prey." fishersci.co.ukthermofisher.comsigmaaldrich.com In this case, a biotinylated version of this compound (a chemically tagged this compound) served as the bait. nih.govresearchgate.net This tagged this compound was incubated with cell lysates from Ms-1 cells overexpressing Bcl-xL. nih.govresearchgate.net The biotin (B1667282) tag allowed the this compound and any bound proteins to be captured on avidin (B1170675) beads. nih.gov After washing away non-bound proteins, the captured proteins were eluted and identified via western blotting. nih.govresearchgate.net This experimental process confirmed direct physical interactions between this compound and several of the computationally predicted target candidates. nih.gov

The combined computational and experimental approach successfully identified several new this compound-binding proteins. nih.govresearchgate.net Among the seven "positive candidate" proteins tested from the prediction list, two were confirmed to bind this compound: Phosphoinositide 3-Kinase Catalytic Subunit Gamma (PIK3CG) and Acetyl-CoA Carboxylase-α (ACACA). nih.gov Interestingly, Poly(ADP-ribose) Polymerase 1 (PARP1), which was predicted not to bind, was unexpectedly found to be an interacting protein. nih.gov

These proteins are considered strong potential targets as they are linked to cancer cell survival and drug resistance. nih.govniph.go.jp

ACACA : This enzyme is crucial for fatty acid synthesis, a process often upregulated in cancer cells. tandfonline.com Preliminary experiments showed that inhibiting ACACA with a known antagonist or silencing it with siRNA induced apoptosis in Bcl-xL-overexpressing cells when combined with anti-tumor drugs, mimicking the effect of this compound. tandfonline.comniph.go.jp This makes ACACA a highly likely molecular target. nih.govtandfonline.comniph.go.jp

PARP1 : This protein is involved in DNA repair and can also mediate caspase-independent cell death through the release of Apoptosis-Inducing Factor (AIF). nih.govniph.go.jp It is plausible that this compound's binding to PARP1 could modulate one of these functions. nih.gov

PIK3CG : This kinase is a component of the PI3K signaling pathway, which is well-established as being important in cancer. nih.govresearchgate.net this compound was found to bind selectively to PIK3CG but not to a distant homolog, PIK3C2B, highlighting the specificity of the interaction. nih.gov

Interactive Table: Experimental Validation of Predicted this compound-Binding Proteins

| Protein Candidate | Predicted to Bind? | Experimentally Confirmed Binding? | Reference |

|---|---|---|---|

| PIK3CG | Yes | Yes | nih.gov |

| ACACA | Yes | Yes | nih.gov |

| PARP1 | No | Yes | nih.gov |

| DAPK1 | Yes | No | nih.gov |

| PIK3C2B | Yes | No | nih.gov |

| PIP5K3 | Yes | No | nih.gov |

| CHD4 | Yes | No | nih.gov |

| GTF2IRD2 | Yes | No | nih.gov |

| BECN1 | No | No | nih.gov |

| KIF5B | No | No | nih.gov |

While these findings provide significant new insights, further studies are needed to fully determine the complete set of this compound's targets and the precise mechanism by which it modulates the anti-apoptotic function of Bcl-xL. nih.govresearchgate.net

Broader Biological Activities of this compound and Related Compounds in Research Models

The biological significance of this compound and its structural relatives extends beyond a single molecular target, with research indicating a range of activities in various biological systems. The polyene macrolactam class, to which this compound belongs, is noted for a wide spectrum of biological actions, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. chemrxiv.org This section explores the antitrypanosomal properties observed in compounds structurally similar to this compound and delves into the investigation of their parasite-specific mechanisms of action.

Antitrypanosomal Activity Observed in Structurally Related Polyene Macrolactams

While this compound was initially identified as a modulator of Bcl-xL function, acs.org other polyene macrolactams have demonstrated notable activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). ezbiocloudpro.appnih.gov This has spurred interest in this class of compounds as potential leads for new antiparasitic drugs.

A key discovery in this area was the identification of the lobosamides, a group of 26-membered polyene macrolactams isolated from the marine actinobacterium Micromonospora sp. nih.govacs.org The lobosamides were the first members of the polyene macrolactam family to show significant growth inhibitory activity against T. brucei. nih.gov Another example is sagamilactam, a 34-membered polyene macrolactam from Actinomadura sp., which also exhibits potent antitrypanosomal effects. researchgate.net

The antitrypanosomal activity of these compounds is influenced by their specific structural features. For instance, studies on lobosamide analogues have revealed critical structure-activity relationships. Lobosamide A demonstrated the most potent activity, while its isomer, lobosamide B, showed reduced efficacy, suggesting that the conformation of the polyene chain is crucial for its biological function. nih.gov Furthermore, the absence of a hydroxyl group in lobosamide C led to a loss of activity, highlighting the importance of this functional group. nih.gov Mirilactams, which are structurally very similar to the lobosamides, did not show antitrypanosomal activity, indicating a high degree of structural specificity for the antiparasitic effect. nih.gov

| Compound | Producing Organism | Target Organism | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Lobosamide A | Micromonospora sp. | Trypanosoma brucei brucei | 0.8 | nih.govacs.org |

| Lobosamide B | Micromonospora sp. | Trypanosoma brucei brucei | Attenuated activity compared to Lobosamide A | nih.gov |

| Lobosamide C | Micromonospora sp. | Trypanosoma brucei brucei | Inactive at 10 μM | nih.gov |

| Sagamilactam | Actinomadura sp. K13-0306 | Trypanosoma brucei brucei | 0.25 ± 0.11 | researchgate.net |

Investigation of Parasite-Specific Mechanisms of Action for this compound Analogues

A significant aspect of the antitrypanosomal activity of polyene macrolactams like the lobosamides is their selectivity for the parasite over mammalian cells. nih.gov This suggests a parasite-specific mechanism of action, which is a highly desirable characteristic for the development of new therapeutic agents. nih.govmdpi.com

Research on lobosamides A, B, and C, as well as the related mirilactams, showed no cytotoxicity towards mammalian cells at the highest concentrations tested. nih.gov This finding strongly supports the hypothesis of a parasite-specific target or pathway. While the precise mechanism of action has not been fully elucidated, it is an area of active investigation. The instability of the polyene systems in these compounds, which may hinder their direct development as drugs, makes them valuable as chemical probes for identifying novel drug targets within the parasite. nih.gov

The mechanism of action for polyene antifungals, a related class of macrolides, involves binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. ebsco.commsdvetmanual.com This interaction is selective because mammalian cells contain cholesterol instead of ergosterol. ebsco.com It is plausible that the antitrypanosomal polyene macrolactams could have a similar mechanism, targeting parasite-specific lipids or membrane components. For example, the polyene macrolactam heronamide C has been shown to target membranes in yeast. nih.gov However, further studies are required to determine if this is the case for compounds like the lobosamides against T. brucei. The investigation into the mode of action of these compounds is crucial for understanding their potential and for guiding the development of new, more effective antitrypanosomal drugs. nih.gov

Structure Activity Relationship Sar Studies of Incednine

Correlating Incednine's Structural Motifs with Biological Activities

The biological activity of this compound is intrinsically linked to its complex molecular architecture. The core structure is a 24-membered macrolactam ring, which contains two separate conjugated polyene systems and a distinctive α-methoxy-α,β-unsaturated amide moiety. acs.org The synthesis of this compound's aglycon, Incednam, confirmed the stereochemistry and highlighted the intricacy of this macrocycle. acs.orgresearchgate.net The specific conformation and rigidity imposed by the large ring and its embedded polyene systems are thought to be crucial for its interaction with target proteins. researchgate.net

The biosynthesis of this compound starts with an uncommon (S)-3-aminobutyrate unit, which is derived from β-glutamate. nih.govnih.govacs.org This unique starter unit is a key feature of a select group of macrolactam antibiotics and is incorporated via a highly conserved mechanism involving a suite of specific enzymes. nih.govnih.gov

Role of Glycosylation in this compound's Structure-Activity Profile

Glycosylation, the attachment of sugar moieties to an organic molecule, is a critical post-polyketide synthase modification that often has a profound impact on the biological activity and pharmacological properties of natural products. nih.govbiorxiv.orgnih.gov this compound is a doubly glycosylated macrolactam, featuring two unique amino sugars, believed to be N-methylxylosamine and N-demethylforosamine, attached to its aglycon core, Incednam. nih.gov The biosynthesis involves specific glycosyltransferases, IdnS4 and IdnS14, which catalyze the attachment of these sugars. nih.gov

The presence and nature of these sugar units are considered essential for this compound's bioactivity. nih.gov This is a well-established principle within the broader class of macrolactam antibiotics. For example, the deoxy sugar moiety in the related compound vicenistatin (B134152) is known to be crucial for its biological activity. nih.govasm.org Likewise, studies on sipanmycins demonstrated that the attached deoxy sugars are essential for both their antiproliferative and antibiotic activities. asm.org

The most direct evidence for the critical role of the disaccharide comes from studies on auroramycin, a structurally similar macrolactam that is also doubly glycosylated. biorxiv.orgnih.gov Biosynthetic engineering of auroramycin to produce analogues with altered glycosylation patterns revealed that the unique disaccharide motif was essential for both its antifungal and anti-MRSA (methicillin-resistant Staphylococcus aureus) bioactivity. biorxiv.orgbiorxiv.org An analogue lacking the outer sugar retained only partial antibacterial activity and lost its antifungal properties, underscoring the importance of the complete disaccharide unit. nih.gov This strongly supports the hypothesis that the specific disaccharide of this compound is a key determinant of its ability to modulate the function of Bcl-xL.

SAR Insights from Synthetic and Biosynthetically Engineered this compound Analogues

Direct SAR studies involving a library of synthetic this compound analogues are enabled by the total synthesis of its aglycon, Incednam. acs.org However, significant SAR insights have been generated through the biosynthetic engineering of closely related compounds, which serves as a powerful proxy to understand this compound's own SAR. nih.govnih.gov

The combinatorial biosynthesis of auroramycin provides a compelling case study. biorxiv.orgbiorxiv.org By targeting the biosynthetic pathway using CRISPR-Cas9-mediated genome editing, researchers produced a series of analogues with specific structural modifications. biorxiv.orgamanote.com Comparing the bioactivity of these engineered analogues against the parent compound provided clear SAR data. It was determined that the disaccharide moiety is essential for antimicrobial activity, and interestingly, the C-methylation on the outer sugar is key to its unique antifungal activity. biorxiv.orgbiorxiv.org Modifications to the macrolactam core, such as dehydroxylation, also significantly reduced antibacterial bioactivity. nih.gov

These findings allow for the construction of a detailed SAR model for this class of macrolactams, which can be extrapolated to this compound. The data strongly suggest that any synthetic or engineered analogues of this compound would require the presence of the disaccharide unit for optimal activity and that modifications to both the sugar moieties and the aglycon core can be used to tune its biological profile.

| Analogue | Structural Modification | Impact on Bioactivity |

|---|---|---|

| Auroramycin (Parent) | Doubly glycosylated (xylosamine and 3, 5-epi-lemonose), hydroxylated at C-10 | Potent anti-MRSA and antifungal activity |

| Analogue 5 | Monoglycosylated (lacks outer 3, 5-epi-lemonose sugar) | Antifungal activity lost; partial anti-MRSA activity retained |

| Analogue lacking C-methylation on outer sugar | Removal of a methyl group from the 3, 5-epi-lemonose sugar | Antifungal activity significantly reduced; anti-MRSA activity less affected |

| Analogue 10 | Dehydroxylated at C-10 of the macrolactam core | Antibacterial bioactivity significantly reduced |

This approach of using genome mining and biosynthetic engineering to create and test analogues has proven to be a powerful strategy for elucidating SAR for complex natural products like this compound, guiding future efforts to develop optimized drug leads. nih.govescholarship.orgnih.gov

Perspectives and Future Directions in Incednine Research

Advancing the Understanding of Incednine's Molecular Mechanism of Action

This compound, a natural product isolated from Streptomyces sp. ML693-90F3, is recognized as a potent modulator of the anti-apoptotic proteins Bcl-2 and Bcl-xL. tandfonline.comkeio.ac.jp A crucial area of ongoing research is the elucidation of its precise molecular mechanism. Unlike many known Bcl-2 inhibitors that function by disrupting the binding between anti-apoptotic proteins (like Bcl-xL) and pro-apoptotic proteins (like Bax), this compound operates through a distinctly different mode of action. keio.ac.jpacs.org It has been shown to inhibit the anti-apoptotic function of Bcl-xL without affecting the heterodimerization of Bcl-xL and Bax, suggesting a novel mechanism that is not fully understood. acs.orgtandfonline.com

Initial efforts to identify this compound's direct molecular target involved synthesizing an affinity-tagged version of the molecule for pull-down experiments. tandfonline.comniph.go.jp This approach identified 53 potential protein-binding partners, but further investigation did not conclusively link any of them to the observed modulation of Bcl-2/Bcl-xL function. niph.go.jpniph.go.jp

More advanced strategies have since been employed, combining in silico screening with experimental validation. niph.go.jpresearchgate.net This led to the identification of several specific this compound-binding proteins, including Acetyl-CoA Carboxylase Alpha (ACACA), Poly (ADP-ribose) polymerase 1 (PARP1), and Phosphoinositide 3-kinase gamma (PIK3CG). researchgate.netnih.gov The discovery that this compound binds to ACACA—the rate-limiting enzyme in fatty acid synthesis—is particularly significant, as this pathway is critical for cancer cell proliferation and survival. tandfonline.comtandfonline.com Preliminary findings suggest that the chemical inhibition of ACACA can induce apoptosis in cancer cells overexpressing Bcl-xL, mirroring the effects of this compound and strengthening the hypothesis that ACACA is a key molecular target. niph.go.jpresearchgate.netniph.go.jp Future work will likely focus on validating these interactions and clarifying how binding to these targets translates into the modulation of apoptosis.

Innovations in this compound Synthesis for Research Applications

The complex structure of this compound, a 24-membered macrolactam glycoside, presents a significant challenge for chemical synthesis. acs.org As a natural product, its availability for research is limited, making total synthesis a critical goal for producing sufficient quantities for biological studies and for creating structural analogs to probe its function.

Researchers have successfully achieved the total synthesis of incednam, the aglycon (non-sugar portion) of this compound. acs.orgnih.gov This convergent synthesis involved the preparation of two major subunits, a C1-C13 fragment and a C14-C23 fragment, which were then joined to construct the 24-membered macrocycle. acs.orgnih.gov Key innovations in this process included the use of a Stille coupling reaction to connect the subunits, followed by a macrolactamization step to form the large ring. acs.orgnih.gov An alternative and improved synthesis was later developed using an intramolecular ring-closing olefin metathesis reaction as the key step to form the macrocycle. nih.gov

Further refinements in synthetic strategies have focused on creating key fragments more efficiently and with higher selectivity. researchgate.net The successful synthesis of incednam not only provided a route to the core structure but also unambiguously confirmed the absolute stereochemistry of the molecule. acs.orgacs.org Ongoing efforts in this area are aimed at developing a complete total synthesis of this compound itself, including the stereoselective attachment of its two unique aminosugar moieties. acs.orgresearchgate.netresearchgate.net

Exploration of this compound as a Chemical Probe in Cell Biology

A chemical probe is a small molecule used to study and manipulate biological systems. This compound's unique biological activity makes it a valuable probe for dissecting the complex mechanisms of apoptosis. keio.ac.jp Because it modulates the function of Bcl-2 and Bcl-xL without acting on the well-established protein-protein interaction site, it allows researchers to investigate non-canonical roles of these important anti-apoptotic proteins. keio.ac.jpacs.org

The development of biotinylated this compound, an affinity-tagged version of the molecule, has been instrumental in its use as a chemical probe. niph.go.jpniph.go.jp This tool enables researchers to perform pull-down experiments to identify which proteins in a cell directly bind to this compound, a crucial step in target identification and mechanism-of-action studies. niph.go.jpnih.gov

By using this compound, scientists can explore the cellular pathways that are affected downstream of its targets, such as ACACA and PARP1, and understand how these pathways connect to the regulation of apoptosis by the Bcl-2 family. tandfonline.comnih.gov The molecule provides a unique opportunity to uncover new regulatory nodes in cell death pathways, which could highlight weaknesses in cancer cells and stimulate new ideas for therapeutic strategies. nih.gov

Integration of Omics Data for Comprehensive this compound Functional Analysis

The challenge of identifying the molecular target of a bioactive compound like this compound has been greatly aided by the integration of omics data and computational approaches. researchgate.netnih.gov This strategy, often referred to as in silico screening, combines large-scale biological data with predictive algorithms to generate hypotheses that can be tested experimentally. insilico.commdpi.com

In the case of this compound, researchers utilized a statistical prediction method to screen the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, which contains information on thousands of human proteins. tandfonline.comtandfonline.comniph.go.jp This computational screen predicted 182 potential protein candidates that were likely to bind to this compound. tandfonline.comniph.go.jpresearchgate.net This large list of candidates was then narrowed down for experimental verification. Using the biotinylated this compound probe, researchers tested a selection of these candidates and confirmed that this compound binds to ACACA and PIK3CG, while also unexpectedly binding to PARP1, which was predicted as a non-binder. nih.govresearchgate.net This workflow demonstrates the power of an omics-based approach to significantly narrow the field of potential targets, overcoming the low sensitivity of traditional methods. niph.go.jpresearchgate.net

This integration of computational biology with wet-lab experiments is a key future direction. Furthermore, the field of genomics offers additional tools, such as mining the genomes of Streptomyces and related bacteria for biosynthetic gene clusters (BGCs). oup.comasm.org Comparing the BGC for this compound with other known clusters can help discover novel, structurally related macrolactams and provide insights into how these complex molecules are assembled. asm.org

Q & A

Q. What are the key challenges in synthesizing the disaccharide unit of Incednine, and what methodologies address low yields?

The stereoselective synthesis of this compound’s disaccharide unit (compound 2 ) involves a linear sequence starting from α-D-galacturonic acid monoallyl ester, achieving a total yield of 4.7% . Key challenges include β-selective glycosylation and protecting group strategies. Methodological improvements could involve optimizing glycosylation conditions (e.g., temperature, catalyst selection) and exploring alternative protecting groups (e.g., benzyl vs. allyl) to minimize side reactions. Pilot trials for intermediate purification (e.g., HPLC or column chromatography) are critical to improve yield reproducibility .

Q. How is this compound’s bioactivity assessed in apoptosis induction assays, and what controls are essential?

this compound’s apoptosis-inducing effects are tested using Bcl-xL-overexpressing cell lines treated with chemotherapeutic agents (e.g., cisplatin or doxorubicin). Controls should include:

- Positive controls : Cells treated with established Bcl-xL inhibitors (e.g., ABT-737).

- Negative controls : Untreated cells and cells with silenced Bcl-xL expression. Data interpretation requires flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Discrepancies in apoptosis rates should be analyzed for confounding factors like cell viability thresholds or batch-specific compound degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., variability in IC₅₀ values) may stem from differences in:

- Cell models : Genetic backgrounds of Bcl-xL-overexpressing lines (e.g., HeLa vs. MCF-7).

- Compound purity : Verify synthesis protocols (e.g., NMR and mass spectrometry for batch validation) .

- Assay conditions : Serum concentration or incubation time affecting compound stability. A meta-analysis framework, incorporating standardized reporting of variables (e.g., raw data in appendices ), is recommended. Statistical tools like ANOVA can identify outlier datasets .

Q. What experimental strategies are suitable for identifying this compound’s molecular targets, given its non-canonical Bcl-xL inhibition?

this compound does not disrupt Bcl-xL/pro-apoptotic protein interactions or reduce Bcl-xL expression . Target identification strategies include:

- Chemical proteomics : Use biotinylated this compound analogs for pull-down assays coupled with LC-MS/MS.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes modulating this compound sensitivity.

- Structural studies : Co-crystallization with Bcl-xL or computational docking to explore allosteric binding sites. Negative results should be rigorously documented to refine hypotheses .

Q. How can researchers design a comparative study to evaluate this compound’s mechanism against other Bcl-xL inhibitors?

A comparative framework should:

- Define variables : Apoptosis rate, mitochondrial membrane potential (ΔΨm), and Bax/Bak activation.

- Use orthogonal assays : Fluorescence polarization for protein binding and Seahorse assays for metabolic profiling.

- Include dose-response curves for potency comparison. Statistical analysis must account for multiple comparisons (e.g., Bonferroni correction) . Raw data (e.g., flow cytometry files) should be archived in appendices for transparency .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀.

- Error analysis : Report standard deviation (SD) for triplicate experiments; use error bars in graphs .

- Outlier detection : Grubbs’ test to exclude anomalous data points. For multi-experiment studies, mixed-effects models account for variability across lab conditions .

Q. How should researchers document synthesis protocols to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.